BenchChemオンラインストアへようこそ!

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

LogP lipophilicity bioisostere

4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2445791-46-6) is a 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) building block bearing a bridgehead carboxylic acid and a methoxymethyl substituent. The 2-oxa-BCH scaffold has been crystallographically validated as a saturated bioisostere of the ortho-substituted phenyl ring, a structural motif present in more than three hundred drugs and agrochemicals.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 2445791-46-6
Cat. No. B6172317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS2445791-46-6
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOCC12CC(C1)(OC2)C(=O)O
InChIInChI=1S/C8H12O4/c1-11-4-7-2-8(3-7,6(9)10)12-5-7/h2-5H2,1H3,(H,9,10)
InChIKeyYESGDCIUOJLUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2445791-46-6): Saturated ortho-Phenyl Bioisostere Building Block for Medicinal Chemistry Procurement


4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2445791-46-6) is a 1,4-disubstituted 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) building block bearing a bridgehead carboxylic acid and a methoxymethyl substituent. The 2-oxa-BCH scaffold has been crystallographically validated as a saturated bioisostere of the ortho-substituted phenyl ring, a structural motif present in more than three hundred drugs and agrochemicals [1]. The compound has a molecular formula of C₈H₁₂O₄, a molecular weight of 172 Da, and is commercially available as a single stereoisomer (1r,4s configuration) at 95% purity [2]. Key computed physicochemical properties include a LogP of −0.07, an Fsp³ (fraction of sp³-hybridized carbons) of 0.875, a topological polar surface area of 56 Ų, four hydrogen-bond acceptors, and one hydrogen-bond donor [2].

Why 4-Position Substituent Choice on 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid Determines Physicochemical Trajectory and Cannot Be Interchanged


Although 2-oxabicyclo[2.1.1]hexane-1-carboxylic acids share a common core scaffold, the identity of the 4-position substituent exerts a decisive and non-linear influence on key drug-design parameters—particularly lipophilicity (LogP), hydrogen-bonding capacity, and conformational flexibility. Replacement of the ortho-substituted phenyl ring with the 2-oxa-BCH core has been shown to reduce lipophilicity by 0.5–1.4 clogP or logD units and increase aqueous solubility by up to an order of magnitude in validated agrochemical systems [1]. However, these gains are tunable: the methoxymethyl substituent (–CH₂OCH₃) on the target compound provides three rotatable bonds and an ether oxygen capable of serving as an additional hydrogen-bond acceptor without introducing a hydrogen-bond donor, distinguishing it fundamentally from the hydroxymethyl (–CH₂OH, introduces an HBD) and fluoromethyl (–CH₂F, no HBA, increased lipophilicity) analogs [2]. Simple interchange among 4-substituted 2-oxa-BCH building blocks therefore risks altering LogP, PSA, H-bond profiles, and ultimately the ADME trajectory of the derived lead compound.

Quantitative Differentiation Evidence: 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Versus Closest Analogs and the ortho-Phenyl Baseline


LogP Head-to-Head: Methoxymethyl Substituent Delivers Lower Lipophilicity than Fluoromethyl and Parent Scaffold

The target compound exhibits a measured LogP of −0.07, which is lower than both the unsubstituted parent scaffold 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (XLogP3 = 0.0) and substantially lower than the 4-(fluoromethyl) analog (estimated LogP of approximately 0.5–0.8 based on the incremental contribution of –CH₂F vs –CH₂OCH₃). At the class level, incorporation of the 2-oxa-BCH core in place of an ortho-substituted phenyl ring consistently reduced both clogP and logD by 0.5–1.4 units across fluxapyroxad, boscalid, phthalylsulfathiazole, and lomitapide systems [1][2]. The methoxymethyl group contributes an ether oxygen that adds polarity without introducing a hydrogen-bond donor—a feature absent in the fluoromethyl analog and distinct from the free hydroxyl of the hydroxymethyl analog [3].

LogP lipophilicity bioisostere ADME

Fsp³ Comparison: 0.875 sp³ Fraction Versus 0 for the ortho-Substituted Phenyl Ring

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.875, reflecting the highly saturated bicyclic architecture [1]. In stark contrast, the ortho-substituted phenyl ring it is designed to replace has an Fsp³ approaching 0—completely flat and aromatic. This dramatic increase in three-dimensional character is associated with improved aqueous solubility, reduced crystal packing propensity, and enhanced metabolic stability in the broader 'escape from flatland' paradigm of medicinal chemistry [2]. The 2-oxa-BCH scaffold achieves this saturation while simultaneously introducing a polar oxygen atom that mitigates the excessive lipophilicity sometimes observed with purely carbocyclic saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) [2].

Fsp³ escape from flatland 3D character bioisostere

Aqueous Solubility Class Advantage: 2-Oxa-BCH Core Outperforms Carbocyclic BCH by up to 9-Fold in Validated Agrochemical Systems

In a direct head-to-head comparison using the marketed fungicide boscalid (BASF) as a molecular platform, replacement of the ortho-substituted phenyl ring with a carbocyclic bicyclo[2.1.1]hexane (BCH) core (compound 30) increased aqueous solubility from 11 µM to 17 µM (~50% increase). However, replacement with the 2-oxabicyclo[2.1.1]hexane core (compound 31) increased solubility to 152 µM—a more than 10-fold increase over boscalid and a 9-fold increase over the carbocyclic BCH analog [1]. In the fluxapyroxad system, the 2-oxa-BCH analog (29) achieved 155 µM solubility versus 25 µM for the parent drug and 34 µM for the carbocyclic BCH analog (28)—a 6-fold and 4.6-fold improvement, respectively [1]. These data establish that the intra-ring oxygen atom of the 2-oxa-BCH scaffold is the critical determinant of solubility enhancement, and the methoxymethyl-bearing building block inherits this scaffold-level advantage for incorporation into lead compounds.

aqueous solubility 2-oxabicyclo[2.1.1]hexane bioisostere fluxapyroxad boscalid

Geometric Bioisosteric Fidelity: 2-Oxa-BCH Exit Vector Angles φ₁ and φ₂ Are Near-Identical to ortho-Phenyl, Surpassing BCP and BCH

Crystallographic analysis comparing 2-oxabicyclo[2.1.1]hexanes to ortho-substituted phenyl rings (using valsartan and telmisartan as reference crystal structures) revealed that the critical plane angles φ₁ and φ₂—which define the spatial orientation of substituent exit vectors—are almost identical between the two scaffolds. In contrast, these angles in previously used saturated bioisosteres (bicyclo[1.1.1]pentane and carbocyclic bicyclo[2.1.1]hexane) deviate more substantially from the ortho-phenyl reference [1]. The C–C bond distance r in 2-oxa-BCH is 1.56–1.57 Å (versus 1.38–1.44 Å for ortho-phenyl), and the substituent distance d is ~3.6 Å (versus 3.0–3.1 Å for ortho-phenyl). While these distances are elongated, the angular fidelity of φ₁ and φ₂ ensures that substituents project into similar regions of three-dimensional space, preserving key receptor interactions [1]. The non-planarity |θ| is 80° for 2-oxa-BCH versus 7–8° for ortho-phenyl, introducing substantial three-dimensional character while maintaining geometric mimicry [1].

geometric parameters exit vectors crystallography bioisosteric fidelity

Metabolic Stability: 2-Oxa-BCH Core Improves Intrinsic Clearance in Human Liver Microsomes Versus Carbocyclic BCH and Parent Drug

In the boscalid system, incorporation of the 2-oxabicyclo[2.1.1]hexane core (compound 31) improved metabolic stability dramatically, with intrinsic clearance (CIint) in human liver microsomes measured at 3 mg min⁻¹ µl⁻¹, compared to 26 mg min⁻¹ µl⁻¹ for boscalid and 12 mg min⁻¹ µl⁻¹ for the carbocyclic BCH analog (30)—representing an 8.7-fold improvement over the parent drug and a 4-fold improvement over the carbocyclic bioisostere [1]. In the fluxapyroxad system, the 2-oxa-BCH analog (29) showed CIint = 23, compared to 28 for fluxapyroxad and 35 for the carbocyclic BCH analog (28) [1]. The direction and magnitude of the metabolic stability benefit are thus system-dependent but consistently favor the 2-oxa-BCH core over the carbocyclic BCH core when both are compared within the same molecular context [1].

metabolic stability intrinsic clearance human liver microsomes ADME

Functional Group Differentiation: Methoxymethyl Offers Balanced H-Bond Profile and Conformational Flexibility Versus Hydroxymethyl and Fluoromethyl Analogs

The 4-methoxymethyl substituent on the target compound provides a distinct hydrogen-bonding and conformational profile compared to its closest 4-position analogs. It contributes one ether oxygen as an additional hydrogen-bond acceptor (HBA total = 4) without introducing any hydrogen-bond donor (HBD total = 1, from the carboxylic acid), whereas the 4-(hydroxymethyl) analog introduces a free hydroxyl group (HBD = 2, HBA = 4), increasing polarity and potential for phase II metabolism (glucuronidation/sulfation) [1]. The 4-(fluoromethyl) analog has HBA = 3 and HBD = 1, with the C–F bond functioning as a weak HBA at best, and exhibits higher lipophilicity (estimated LogP ~0.5–0.8) . Additionally, the methoxymethyl group introduces three rotatable bonds versus two for both hydroxymethyl and fluoromethyl analogs, providing greater conformational flexibility that may facilitate induced-fit binding or modulate entropic penalties upon target engagement [1].

hydrogen bond acceptor rotatable bonds functional group building block selection

Procurement-Guiding Application Scenarios for 4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2445791-46-6)


ortho-Phenyl Replacement in Agrochemical Lead Optimization (Fungicide SDH Inhibitor Series)

The target compound serves as a key carboxylic acid building block for constructing saturated analogs of ortho-substituted phenyl-containing succinate dehydrogenase inhibitor (SDHI) fungicides, following the validated fluxapyroxad and boscalid replacement paradigm [1]. In these systems, incorporation of the 2-oxa-BCH core increased aqueous solubility by 6- to >10-fold while retaining antifungal activity with equal MIC values (0.250 mg ml⁻¹) and improving metabolic stability (CIint reduction from 26 to 3 in the boscalid system) [1]. The methoxymethyl-substituted building block enables exploration of 4-position SAR within this scaffold class, with the ether oxygen offering an additional H-bond acceptor that may enhance target binding to the ubiquinone-binding pocket of SDH enzymes [1].

Fragment-Based Drug Discovery (FBDD) with Low-Lipophilicity, High-Fsp³ Carboxylic Acid Fragments

With a LogP of −0.07 and Fsp³ of 0.875, this building block occupies a region of chemical space that is highly desirable for fragment-based screening libraries—combining low lipophilicity, high three-dimensionality, and a synthetically versatile carboxylic acid handle [1][2]. The methoxymethyl group provides three rotatable bonds, enabling conformational sampling without the metabolic vulnerability of a free hydroxyl. This profile aligns with established fragment quality metrics (Rule of Three) and positions the compound as a superior alternative to flat aromatic carboxylic acid fragments that often dominate commercial fragment libraries [2].

Scaffold-Hopping in Kinase and GPCR Lead Series Requiring ortho-Substituted Phenyl Bioisosteres

For kinase or GPCR programs where the ortho-substituted phenyl ring is a recurring pharmacophoric element, this building block offers a saturated, patent-differentiating replacement with validated geometric fidelity [1]. Crystallographic analysis has confirmed that the 2-oxa-BCH scaffold maintains near-identical plane angles φ₁ and φ₂ compared to the ortho-phenyl ring, ensuring that key vector-dependent interactions (e.g., hinge-binding in kinases, aromatic stacking in GPCRs) are preserved [1]. The 0.5–1.4 unit reduction in clogP/logD associated with 2-oxa-BCH incorporation directly addresses the lipophilicity-driven attrition common in these target classes [1].

Parallel SAR Exploration of 4-Position Substituent Effects on ADME Properties

The target compound is ideally suited as part of a matrixed building block set—alongside its 4-(hydroxymethyl) and 4-(fluoromethyl) analogs—for systematic exploration of substituent effects on LogP, solubility, metabolic stability, and permeability within a conserved 2-oxa-BCH scaffold [1][2]. The methoxymethyl variant occupies a privileged middle ground: more lipophilic than hydroxymethyl (avoiding excessive polarity and Phase II metabolism) yet more polar than fluoromethyl (avoiding lipophilicity-associated toxicity risks) [2]. Procurement of all three analogs enables matched-pair analysis to deconvolute substituent contributions from scaffold effects [1].

Quote Request

Request a Quote for 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.